Ethyl phenylcarbamate
Overview
Description
Ethyl phenylcarbamate, also known as ethyl N-phenylcarbamate, is an organic compound with the molecular formula C9H11NO2. It is a derivative of carbamic acid and is characterized by the presence of a phenyl group attached to the nitrogen atom of the urethane moiety. This compound is a white crystalline solid that is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Phenylurethane, a chemical compound with the molecular formula C9H11NO2 , primarily targets the process of urethane alcoholysis . This process is crucial in the chemical recycling of polymers, particularly in the recycling of blended fabric waste .
Mode of Action
Phenylurethane interacts with its target through a process known as urethane alcoholysis . This process involves the reaction of phenylurethane with ethylene glycol under the action of a potassium carbonate catalyst . The alcoholysis mechanism of phenylurethane has been proposed based on experimental results and calculated energy changes using density functional theory .
Biochemical Pathways
The biochemical pathway of phenylurethane primarily involves the depolymerization reaction of urethane alcoholysis . This process is significant in the chemical recycling of polymers. Importantly, it has been revealed that the amide-esterification reaction occurs during urethane alcoholysis .
Result of Action
The result of phenylurethane’s action is the facilitation of the urethane alcoholysis process . This process is crucial in the chemical recycling of polymers, particularly in the recycling of blended fabric waste . The process enables the conversion of waste polymers into valuable monomers, fuels, or chemicals .
Action Environment
The action of phenylurethane can be influenced by various environmental factors. For instance, the presence of a catalyst, such as potassium carbonate, is necessary for the alcoholysis of phenylurethane . Additionally, the process of urethane alcoholysis is typically carried out under specific conditions, such as a certain temperature or pressure
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with ethanol. The reaction proceeds as follows:
C6H5NCO+C2H5OH→C6H5NHCOOC2H5
Another method involves the reductive carbonylation of nitrobenzene in the presence of a catalyst such as palladium or ruthenium complexes. This method is advantageous as it avoids the use of toxic phosgene .
Industrial Production Methods: Industrial production of phenylurethane typically involves the reaction of phenyl isocyanate with ethanol under controlled conditions. The reaction is carried out in a solvent such as toluene or dichloromethane, and a catalyst such as dibutyltin dilaurate may be used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenylcarbamate undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols to form carbamates.
Hydrolysis: Reaction with water to form phenylamine and carbon dioxide.
Reduction: Reduction to form phenylamine.
Substitution: Reaction with amines to form substituted urethanes
Common Reagents and Conditions:
Alcoholysis: Ethylene glycol, potassium carbonate, 100-200°C.
Hydrolysis: Water, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, elevated temperatures.
Major Products:
Alcoholysis: Ethyl (2-hydroxyethyl) carbonate, 2-hydroxythis compound.
Hydrolysis: Phenylamine, carbon dioxide.
Reduction: Phenylamine.
Substitution: Substituted urethanes
Scientific Research Applications
Ethyl phenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its potential use as an anesthetic agent.
Industry: Used in the production of polymers, resins, and coatings
Comparison with Similar Compounds
Ethyl phenylcarbamate can be compared with other similar compounds such as:
Methylurethane: Similar structure but with a methyl group instead of an ethyl group.
Phenyl isocyanate: Precursor to phenylurethane, more reactive.
Ethyl carbamate: Similar structure but without the phenyl group
Uniqueness: this compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in the synthesis of various compounds make it a valuable chemical in research and industry .
Properties
IUPAC Name |
ethyl N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKPGNUOUPTQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059243 | |
Record name | Carbamic acid, phenyl-, ethyl ester | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
Record name | Ethyl N-phenylcarbamate | |
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Boiling Point |
238 °C | |
Record name | ETHYL N-PHENYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/ | |
Record name | ETHYL N-PHENYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1064 at 20 °C/4 °C | |
Record name | ETHYL N-PHENYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/ | |
Record name | Ethyl N-phenylcarbamate | |
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Record name | ETHYL N-PHENYLCARBAMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
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Mechanism of Action |
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, This paper explores the properties and likely functions of an epidermal Ca(2+)-selective cation channel complex activated by tension. As many as eight or nine linked or linkable equivalent conductance units or co-channels can open together. Open time for co-channel quadruplets and quintuplets tends to be relatively long with millimolar Mg2+ (but not millimolar Ca2+) at the cytosolic face of excised plasma membrane. Sensitivity to tension is regulated by transmembrane voltage and temperature.... Certain lanthanides and a cytoskeleton-disturbing herbicide that inhibit gravitropic reception act on the channel system at low concentrations. Specifically, ethyl-N-phenylcarbamate promotes tension-dependent activity at micromolar levels., Effects of ethyl N-phenylcarbamate (EPC) on the mating reaction of Saccharomyces cerevisiae were studied. EPC inhibited zygote formation at a concentration which promoted induction of sexual agglutinability. EPC enhanced agglutinability induction by alpha pheromone, but inhibited alpha-pheromone-induced formation of large pearshaped cells in a mating type. The enhancement of agglutinability induction was accompanied with increased production of a agglutination substance and inhibition of alpha pheromone inactivation. EPC arrested the cell cycle of a cells., The activities of 4 glycolytic enzymes were measured in the lung homogenate of CFLP mice treated with a variety of carcinogens and noncarcinogens for mouse lung. The carcinogens enhanced the activity of hexokinase (HK), phosphofructokinase (PFK), pyruvate kinase (PK) and lactate dehydrogenase (LDH) 28 days after a single i.p. administration. These carcinogens also altered the ratio of LDH H and M subunits. Under the same conditions the noncarcinogenic phenylurethane, ... did not influence either the activities of the enzymes tested or the isozyme pattern of LDH. | |
Record name | ETHYL N-PHENYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White acicular crystals, White needles from water; plates from dilute alcohol | |
CAS No. |
101-99-5 | |
Record name | Ethyl N-phenylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-99-5 | |
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Record name | Ethyl N-phenylcarbamate | |
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Record name | N-Phenylurethane | |
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Record name | Carbamic acid, N-phenyl-, ethyl ester | |
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Record name | Carbamic acid, phenyl-, ethyl ester | |
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Record name | Ethyl phenylcarbamate | |
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Record name | ETHYL N-PHENYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | ETHYL N-PHENYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52-53 °C | |
Record name | ETHYL N-PHENYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phenylurethane (also known as ethyl phenylcarbamate) has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol.
A: While the provided research papers do not contain detailed spectroscopic analysis of phenylurethane itself, they do reference infrared (IR) spectroscopy data related to its hydrogen bonding properties, particularly the N-H stretching vibrations. [] For example, one study found the free N-H group of phenylurethane absorbs at 3447 cm−1, while the hydrogen-bonded N-H group absorbs near 3300 cm−1. []
A: The solubility of phenylurethane and its derivatives can vary significantly. Research indicates higher homologs of certain phenylurethane derivatives, specifically those with increasing molecular weight of amino alkyl groups, exhibit decreased solubility, posing challenges for their evaluation. []
A: Phenylurethane derivatives, such as bis(N-carboalcoxyanilino)methanes, can undergo rearrangement reactions to form methylene di(phenylurethane). [, ] The stability and reaction pathway are influenced by factors such as temperature, solvent, and the presence of catalysts like hydrofluoric acid. [, ]
A: While phenylurethane itself might not be a catalyst, its derivatives are involved in catalyzed reactions. For instance, the cyclotrimerization of phenyl isocyanate in the presence of butyl-N-phenylurethane and catalysts like tertiary amines, quaternary ammonium salts, or carboxylates has been studied. [] The presence of butyl-N-phenylurethane influences the reaction pathway and the formation of products like urethane, allophanate, urea, biuret, isocyanurate, and isocyanate. []
A: Studies focusing on phenylurethane derivatives as local anesthetics show that the duration of anesthetic action increases with the molecular weight of the amino alkyl groups attached to the phenylurethane core. [] This highlights the importance of lipophilicity in the anesthetic activity of these compounds.
A: Research on substituted urea herbicides, structurally related to phenylurethane, indicates that the position of substituents on the aromatic ring significantly impacts their herbicidal activity. Generally, para substitutions are reported to result in the greatest activity, followed by meta substitutions, while ortho substitutions tend to reduce activity. [] Additionally, the N-alkyl substitutions on the urea group play a crucial role in phytotoxicity, with dimethyl derivatives exhibiting the highest toxicity. []
A: Phenylurethane has been studied for its effects on cell division and respiration in various organisms. Research on Tetrahymena pyriformis GL showed that phenylurethane can delay the onset of synchronous division and decrease the maximum division index in a concentration-dependent manner. [, ]
A: Various analytical techniques have been employed to study phenylurethane and its related compounds. High-performance liquid chromatography (HPLC) has been used to analyze the products formed during the thermal transesterification of phenylurethane. [] Additionally, HPLC coupled with solid-phase extraction (SPE), nuclear magnetic resonance (NMR), and time-of-flight mass spectrometry (TOF-MS) has been successfully applied to identify and quantify phenylurethane derivatives, including N,N-diphenylurethane, in environmental samples. []
A: Computational methods, particularly density functional theory (DFT), have been employed to study the structural properties of polydiacetylenes, including TCDU (poly(5,7-dodecadiyne-1,12-diyl-bis-phenylurethane)). [, ] These studies have provided insights into the stable conformations of the polymer backbone and the influence of side-chain conformation on the electronic bandgap. [, ]
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